Entospletinib

Content Navigation

First-gen Syk inhibitors like R406 confound B-cell assays with off-target kinase activity. Entospletinib (GS-9973) provides >14-fold higher selectivity for Syk, ensuring clean phenotypic readouts. - Selectivity: Over 14x vs R406, avoids T-cell/macrophage suppression. - Formulation: Solubility-limited absorption ideal for SDD and salt screening. - Synergy: Enables unambiguous PI3Kδ/BCL-2 combination screens. Supply: In stock, ≥98% purity, ships globally.

CAS Number

Product Name

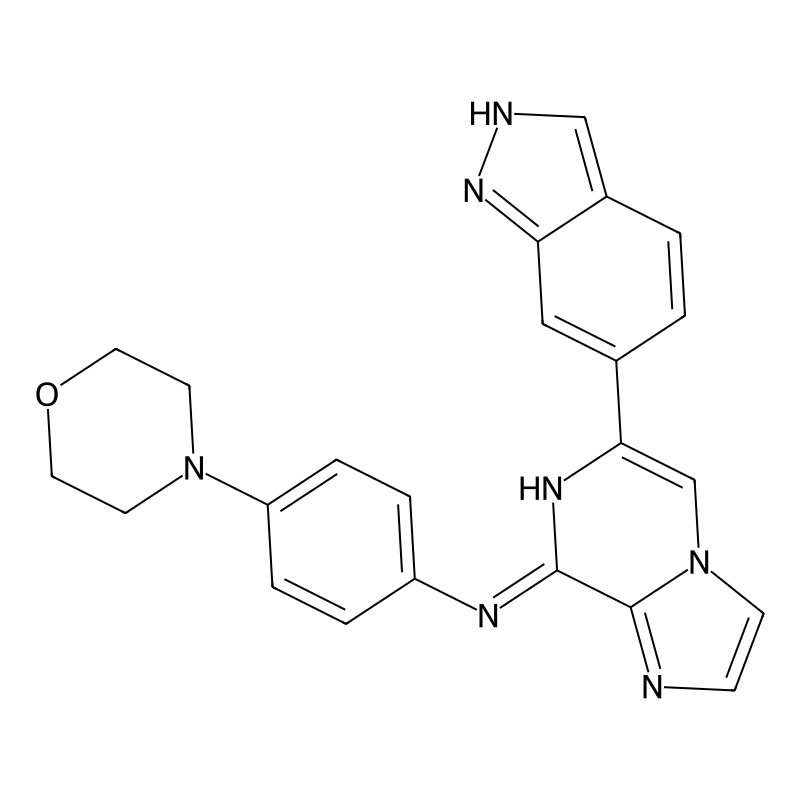

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

solubility

Synonyms

Canonical SMILES

Purity

Package Size

Entospletinib (GS-9973) is a highly selective, orally bioavailable, second-generation adenosine triphosphate (ATP)-competitive inhibitor of spleen tyrosine kinase (Syk). In pharmaceutical procurement and preclinical research, it is primarily sourced as a high-purity active pharmaceutical ingredient (API) and pharmacological probe for B-cell receptor (BCR) signaling and hematological malignancy models. Unlike first-generation Syk inhibitors, Entospletinib is defined by its narrow kinase binding profile, which significantly reduces the broad-spectrum off-target toxicity associated with earlier compounds. Its distinct physicochemical properties, particularly its solubility-limited absorption, also make it a critical benchmark material for advanced formulation engineering, including spray-dried dispersions and novel salt screenings.[1]

Research Fit

Substituting Entospletinib with first-generation Syk inhibitors like R406 (the active metabolite of fostamatinib) or generic multi-kinase inhibitors fundamentally compromises experimental integrity. R406 exhibits broad off-target binding, inhibiting over 70 non-target kinases at nanomolar concentrations, including Lyn, FLT3, Lck, and ZAP-70. This cross-reactivity confounds cellular assays, triggering unintended T-cell and macrophage suppression that masks true Syk-mediated phenotypic responses. For buyers requiring precise target validation, reproducible combination-therapy screening, or clean downstream readouts in B-cell models, Entospletinib’s documented selectivity index is required to ensure that observed pharmacological effects are strictly driven by Syk inhibition rather than collateral kinase interference. [1]

Substitution Risk

Engages 25+ off-target kinases, which may confound SYK-specific interpretation in BCR or immunoreceptor signaling models.

Dual SYK/JAK or SYK/FLT3 inhibition introduces additional pathway crosstalk, complicating signal attribution in hematologic cell models.

Longer half-life and pH-independent solubility alter exposure-time course; may not replicate entospletinib’s trough PD profile or PPI interaction liability.

Superior Kinase Selectivity Over R406 in Broad-Panel Screening

In broad-panel KINOMEscan profiling, Entospletinib demonstrated strict selectivity for Syk (Kd = 7.6 nM), with only one other kinase (TNK1) exhibiting a Kd < 100 nM. In direct comparison, the first-generation benchmark R406 (Kd = 15 nM for Syk) showed extensive off-target binding, with 79 kinases registering a Kd < 100 nM. This quantitative difference translates to a >14-fold higher selectivity index for Entospletinib, eliminating the confounding multi-kinase inhibition seen with R406. [1]

| Evidence Dimension | Kinase Selectivity (Number of off-target kinases with Kd < 100 nM) |

| Target Compound Data | 1 kinase (TNK1) |

| Comparator Or Baseline | R406: 79 kinases |

| Quantified Difference | 78 fewer off-target kinases bound at <100 nM |

| Conditions | Broad panel KINOMEscan profiling (Kd determination) |

Procuring Entospletinib is critical for researchers requiring clean, target-specific Syk validation without the confounding background noise of non-selective kinase inhibition.

Assay Reproducibility and Cellular Selectivity Against Competing Kinases

Beyond cell-free assays, Entospletinib maintains strict target engagement in cellular environments. It exhibits a 13- to >1000-fold cellular selectivity for Syk over closely related kinases such as Jak2, c-Kit, Flt3, Ret, and KDR. Conversely, R406 significantly inhibits FLT3 and Lyn (IC50 = 63 nM), while also suppressing ZAP-70 phosphorylation at 1 µM. This off-target activity by R406 directly interferes with T-cell and myeloid cell functional assays, an artifact avoided by utilizing Entospletinib. [1]

| Evidence Dimension | Cellular Selectivity Fold-Difference (Syk vs. FLT3/Lyn/JAK2) |

| Target Compound Data | 13- to >1000-fold selectivity for Syk |

| Comparator Or Baseline | R406: High cross-reactivity (e.g., Lyn IC50 = 63 nM, ZAP-70 inhibition at 1 µM) |

| Quantified Difference | Orders of magnitude higher cellular specificity |

| Conditions | Cellular target protein phosphorylation and functional response assays |

Procuring this highly selective compound prevents cross-reactivity in complex cellular assays, ensuring high reproducibility in mainstream laboratory workflows without confounding T-cell suppression.

Solubility-Limited Absorption and Formulation Compatibility

Entospletinib's utility in in vivo models is heavily dependent on its formulation due to solubility-limited absorption. Pharmacokinetic studies demonstrate that standard crystalline forms reach an exposure plateau at doses ≥600 mg twice daily. To overcome this absorption bottleneck, specialized formulations—such as spray-dried dispersions (SDD) or mesylate salt forms—are required to maximize bioavailability and achieve steady-state plasma concentrations capable of >90% CD63 inhibition at peak and >60% at trough. [1]

| Evidence Dimension | In vivo exposure scaling |

| Target Compound Data | Exposure plateaus at ≥600 mg (standard form) requiring SDD formulation |

| Comparator Or Baseline | Standard crystalline API |

| Quantified Difference | Formulation-dependent increase in Cmax and AUCss (~30% and 23% higher with optimized dosing) |

| Conditions | In vivo pharmacokinetic profiling (fasted vs. fed, single/multiple dose) |

Buyers sourcing Entospletinib for in vivo models must account for its solubility profile, often necessitating procurement of specific salt forms or advanced formulation excipients.

Target-Specific B-Cell Receptor (BCR) Signaling Research

Because of its >14-fold higher selectivity compared to R406, Entospletinib is a highly suitable chemical probe for isolating Syk-dependent pathways in B-cell malignancies. It allows researchers to accurately measure downstream modifications without the confounding T-cell or macrophage suppression caused by off-target Lck or ZAP-70 inhibition. [1]

Development of Advanced Solid Dispersion Formulations

Due to its inherent solubility-limited absorption profile, Entospletinib serves as a high-value active pharmaceutical ingredient (API) for formulation scientists developing spray-dried dispersions (SDD) or mesylate salt matrices. It acts as a strict benchmark compound for testing bioavailability-enhancing excipients in preclinical pharmacokinetic models. [2]

Combination Therapy Screening in Hematological Models

Entospletinib's clean kinase profile makes it a precise candidate for synergistic screening panels. When combined with PI3Kδ inhibitors or BCL-2 inhibitors, its lack of overlapping off-target toxicity ensures that observed synergistic cytotoxicity in pre-B-ALL or AML cell lines is genuinely mechanism-driven rather than an artifact of broad-spectrum kinase interference.[1]

Application Fit Matrix

References

- [1] Sharman, J. P., et al. (2015). An open-label phase 2 trial of entospletinib (GS-9973), a selective spleen tyrosine kinase inhibitor, in chronic lymphocytic leukemia. Blood, 125(15), 2336-2343.

- [2] Ramanathan, S., et al. (2017). Pharmacokinetics, Pharmacodynamics, and Safety of Entospletinib, a Novel pSYK Inhibitor, Following Single and Multiple Oral Dosing in Healthy Volunteers. Clinical Drug Investigation, 37(4), 375-384.

XLogP3

Hydrogen Bond Acceptor Count

Hydrogen Bond Donor Count

Exact Mass

Monoisotopic Mass

Heavy Atom Count

Appearance

Storage

UNII

Drug Indication

Wikipedia

Use Classification

Human drugs -> Rare disease (orphan)

Explore Compound Types